![molecular formula C14H17ClN2O2 B1388357 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride CAS No. 923262-96-8](/img/structure/B1388357.png)
6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride
Overview
Description
6-(Piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride (6-PIQHCl) is an organic compound belonging to the class of heterocyclic compounds known as isoquinolines. It is a colorless crystalline solid with a melting point of 123-125°C. 6-PIQHCl is an important intermediate in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents. It has also been used in the synthesis of various other organic compounds, such as carboxylic acids, amines, and peptides.
Scientific Research Applications
ROCK Inhibition for Cardiovascular Diseases
SAR407899 hydrochloride is a potent and selective inhibitor of Rho-associated protein kinase (ROCK), particularly ROCK-2. It has been shown to have an IC50 of 135 nM for ROCK-2, indicating its strong inhibitory effect . This application is significant in cardiovascular research, where ROCK inhibitors are studied for their potential to treat conditions like hypertension and atherosclerosis due to their vasodilatory effects .
Erectile Dysfunction Treatment
In the field of urology, SAR407899 has been researched for its erectile properties. Studies have shown that it can induce penile erection in diabetic rabbits with greater potency and longer duration than sildenafil, a common treatment for erectile dysfunction. Notably, SAR407899’s mechanism is largely independent of endothelial nitric oxide (e-NO) activity, which could make it a valuable alternative treatment .
Antihypertensive Effects
SAR407899 has demonstrated the ability to inhibit endothelin-1 (ET-1) induced vasoconstriction in renal resistance arteries. This suggests that it could have a higher antihypertensive potency compared to other Rho kinase inhibitors like Y27632, especially in renal vessels which may contribute to its antihypertensive effects .
Selectivity and Potency
The compound’s high selectivity and potency make it an important tool in pharmacological research. It is equipotent against human and rat-derived Rho-kinase 2 with inhibition constant values of 36 nM and 41 nM, respectively, and is highly selective against a panel of 117 receptor and enzyme targets .
properties
IUPAC Name |
6-piperidin-4-yloxy-2H-isoquinolin-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c17-14-13-2-1-12(9-10(13)3-8-16-14)18-11-4-6-15-7-5-11;/h1-3,8-9,11,15H,4-7H2,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNVOGVCCZNVNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC3=C(C=C2)C(=O)NC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655294 | |
Record name | 6-[(Piperidin-4-yl)oxy]isoquinolin-1(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride | |
CAS RN |
923262-96-8 | |
Record name | SAR-407899 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923262968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-[(Piperidin-4-yl)oxy]isoquinolin-1(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Piperidin-4-yloxy)-2H-isoquinolin-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SAR-407899 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD9C9XVB9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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